3-(butanoylamino)-N-[2-(phenylsulfanyl)phenyl]benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-BUTANAMIDO-N-[2-(PHENYLSULFANYL)PHENYL]BENZAMIDE typically involves a multi-step process. One common method includes the reaction of 2-aminophenol with benzoyl chloride to form an intermediate, which is then reacted with butanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-BUTANAMIDO-N-[2-(PHENYLSULFANYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-BUTANAMIDO-N-[2-(PHENYLSULFANYL)PHENYL]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-BUTANAMIDO-N-[2-(PHENYLSULFANYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Benzamide: A simpler analog with a single amide group.
N-butylbenzamide: Similar structure but with a butyl group instead of the butanamido group.
Phenylsulfanylbenzamide: Contains the phenylsulfanyl group but lacks the butanamido group.
Uniqueness: 3-BUTANAMIDO-N-[2-(PHENYLSULFANYL)PHENYL]BENZAMIDE is unique due to the combination of the butanamido and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C23H22N2O2S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-(butanoylamino)-N-(2-phenylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C23H22N2O2S/c1-2-9-22(26)24-18-11-8-10-17(16-18)23(27)25-20-14-6-7-15-21(20)28-19-12-4-3-5-13-19/h3-8,10-16H,2,9H2,1H3,(H,24,26)(H,25,27) |
InChI Key |
LNZHBAWAIXTSPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Origin of Product |
United States |
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